molecular formula C19H18ClN3O2S B11354038 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylsulfanyl)phenyl]butanamide

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylsulfanyl)phenyl]butanamide

Cat. No.: B11354038
M. Wt: 387.9 g/mol
InChI Key: FIHKPJIPZADBQB-UHFFFAOYSA-N
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Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylsulfanyl)phenyl]butanamide is a synthetic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylsulfanyl)phenyl]butanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a chlorophenyl group.

    Attachment of the butanamide moiety: The final step involves the coupling of the oxadiazole derivative with a butanamide precursor.

Chemical Reactions Analysis

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylsulfanyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylsulfanyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or alteration of metabolic pathways .

Comparison with Similar Compounds

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylsulfanyl)phenyl]butanamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H18ClN3O2S

Molecular Weight

387.9 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylsulfanylphenyl)butanamide

InChI

InChI=1S/C19H18ClN3O2S/c1-26-16-6-3-2-5-15(16)21-17(24)7-4-8-18-22-19(23-25-18)13-9-11-14(20)12-10-13/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,21,24)

InChI Key

FIHKPJIPZADBQB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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